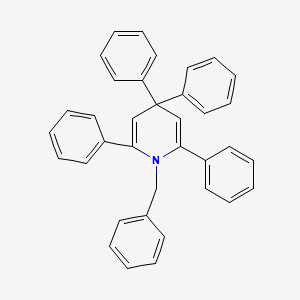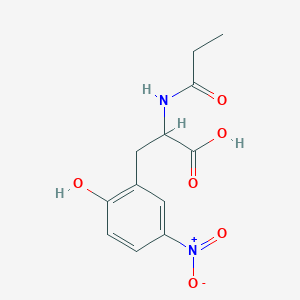![molecular formula C15H15ClNO2P B14309637 N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride CAS No. 113827-82-0](/img/structure/B14309637.png)
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride is a chemical compound with significant applications in organic synthesis and various scientific research fields. It is known for its reactivity and versatility in forming various derivatives, making it a valuable reagent in chemical laboratories.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride typically involves the reaction of diphenylphosphinic chloride with propanimidoyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide, amines, and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
Major Products Formed
The major products formed from these reactions include various phosphoramidates, phosphonates, and other organophosphorus compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphinic chloride: A precursor in the synthesis of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride.
Diphenylphosphoryl azide: Used in similar organic synthesis reactions but with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its versatility in organic synthesis and applications in various scientific fields make it a valuable compound for researchers and industry professionals.
Propriétés
Numéro CAS |
113827-82-0 |
|---|---|
Formule moléculaire |
C15H15ClNO2P |
Poids moléculaire |
307.71 g/mol |
Nom IUPAC |
N-diphenylphosphoryloxypropanimidoyl chloride |
InChI |
InChI=1S/C15H15ClNO2P/c1-2-15(16)17-19-20(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clé InChI |
RDOFQWDPUXHJGW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



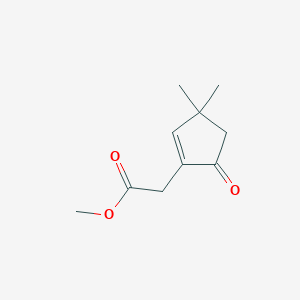
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
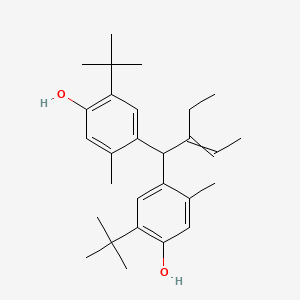
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
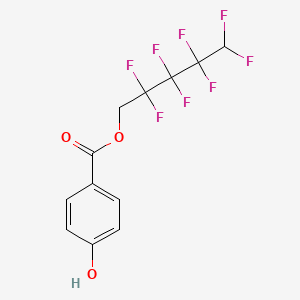
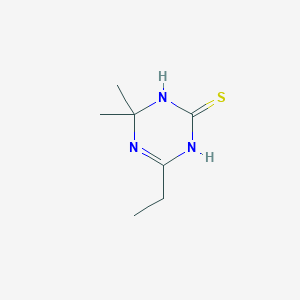
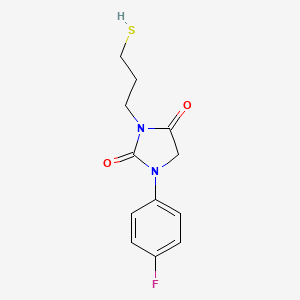
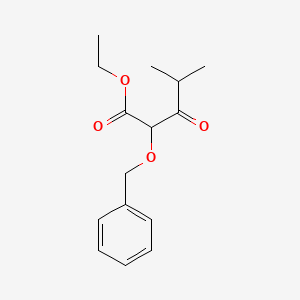
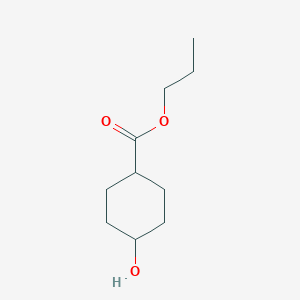
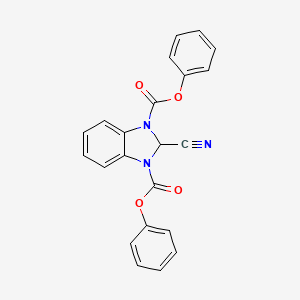
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
